
Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate, is a complex organic molecule that appears to be related to various synthesized thiophene derivatives. While the specific compound is not directly mentioned in the provided papers, the research does discuss related compounds and their synthesis, which can provide insights into the potential characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with high specificity in the choice of starting materials and reaction conditions. For instance, the synthesis of Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates is achieved by treating ethyl 2-nitro-5-oxo-3,5-diarylpentanoates with triethylphosphite under microwave irradiation, as described in the first paper . Another related compound, Ethyl 4-Dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethylindole-3-carboxylate, is synthesized through a series of reactions including the Nenitzescu reaction and Mannich reaction, starting from 1,4-benzoquinone and ethyl 3-(methylamino)-2-butenoate . These methods suggest that the synthesis of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate could also involve complex reaction sequences, possibly including nitration and condensation steps.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of Ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate was determined using X-ray crystallography, revealing a six-membered ring with a boat conformation and specific bond lengths indicating the presence of double bonds . Similarly, the structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by single-crystal X-ray diffraction, which provided detailed information about the unit-cell parameters and the presence of an intramolecular hydrogen bond . These findings suggest that detailed structural analysis of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate would likely involve similar techniques to determine its conformation and bonding characteristics.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate a high degree of specificity and the potential for complex reaction pathways. The synthesis of Ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates, for example, is achieved through a condensation reaction using sodium ethoxide in refluxing ethanol . This suggests that the synthesis of the compound of interest may also involve specific reagents and conditions to achieve the desired chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate are not directly reported in the provided papers, the properties of similar compounds can offer some insights. The related compounds are characterized using techniques such as NMR, MS, FT-IR, TGA, DTA, and UV-Visible spectroscopy . These techniques provide information on the molecular weight, functional groups, thermal stability, and electronic transitions of the compounds. It can be inferred that the compound of interest would also be characterized using these methods to determine its properties, such as solubility, melting point, and reactivity.
科学的研究の応用
Synthesis and Characterization
- The compound has been utilized in the synthesis of peptides, where its protective group properties facilitate the selective removal of carboxyl-group protection in peptide synthesis (Amaral, 1969). This demonstrates its role in enabling more efficient synthetic pathways for peptide construction.
- Another study focused on the synthesis and biological activity of Thieno[2,3-d]Pyrimidines, revealing that derivatives of Ethyl 2-amino-5-ethylthiophene-3-carboxylate, through a series of chemical transformations, can lead to compounds with inhibitory activities against certain plant growths (Wang et al., 2010). This highlights its potential in the development of agricultural chemicals.
Materials Science Applications
- In materials science, the compound's derivatives have been shown to contribute to the development of polymer-supported systems for catalytic reactions, demonstrating its versatility in the creation of new materials (Sivakumar & Phani, 2011). Such systems have applications in the hydrogenation of nitrophenol and electro-oxidation of methanol, among other reactions.
Chemical Reactivity and Applications
- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, has been demonstrated to mediate Lossen rearrangement, facilitating the synthesis of ureas from carboxylic acids (Thalluri et al., 2014). This process underscores the compound's utility in organic synthesis, particularly in the efficient creation of urea derivatives without racemization.
- Further, the introduction of acceptor groups in polymer synthesis, using derivatives of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate, has been studied for its impact on electrochemical and electrochromic properties of polymers (Hu et al., 2013). These findings offer insights into the design of materials with tailored properties for specific applications.
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-2-28-19(24)18-16(12-17(29-18)13-6-4-3-5-7-13)22-20(25)21-14-8-10-15(11-9-14)23(26)27/h3-12H,2H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCTWWURXPONBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3012657.png)
![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3012660.png)
![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B3012661.png)

![N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B3012664.png)
![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012665.png)
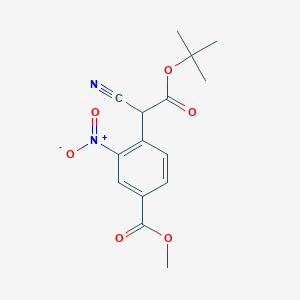
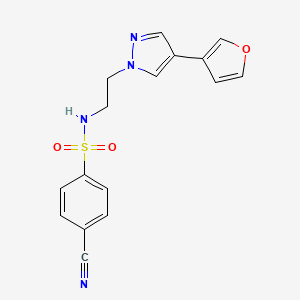
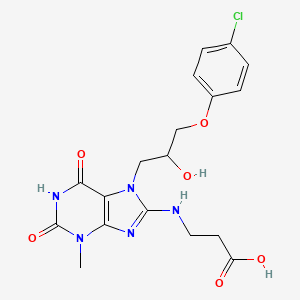


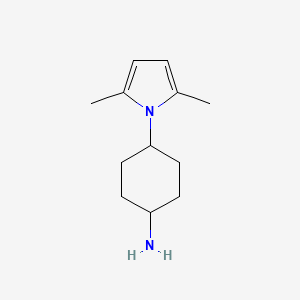
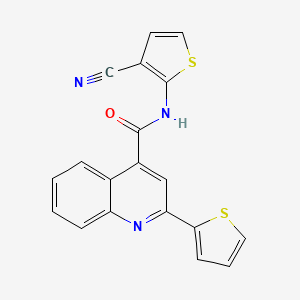
![2-Butylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3012678.png)